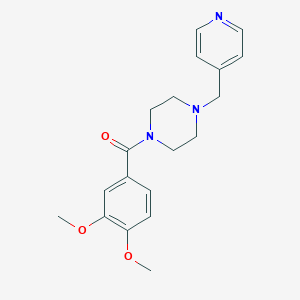![molecular formula C20H23BrN2O3 B249178 [4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249178.png)
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone, also known as Bromo-DragonFLY, is a synthetic psychedelic compound that belongs to the phenethylamine family. It was first synthesized in 1998 by a team of chemists led by Aaron P. Monte at Purdue University. The compound has gained popularity among the scientific community due to its unique chemical structure and potential applications in research.
Wirkmechanismus
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY acts as a partial agonist at the serotonin 5-HT2A receptor, which results in the activation of downstream signaling pathways. This leads to changes in the levels of various neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY has been shown to induce a wide range of physiological and psychological effects, including altered perception, mood, and cognition. It has also been reported to produce mild to severe adverse effects, such as nausea, vomiting, and seizures. These effects are believed to be mediated by the compound's interaction with the serotonin 5-HT2A receptor.
Vorteile Und Einschränkungen Für Laborexperimente
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY has several advantages as a research tool, including its high affinity for the serotonin 5-HT2A receptor and its ability to induce a wide range of physiological and psychological effects. However, its use in laboratory experiments is limited by its potential toxicity and adverse effects, which can make it difficult to obtain reliable results.
Zukünftige Richtungen
There are several future directions for research on [4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY, including the investigation of its potential therapeutic applications in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to better understand the compound's mechanism of action and its effects on various neurotransmitter systems in the brain. Finally, the development of new analogs and derivatives of [4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY may lead to the discovery of more potent and selective compounds with improved safety profiles.
Synthesemethoden
The synthesis of [4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY involves a multi-step process that includes the reaction of 4-bromo-2,5-dimethoxybenzaldehyde with piperazine in the presence of a reducing agent. The resulting intermediate is then reacted with 3,5-dimethoxyphenyl magnesium bromide to form the final product.
Wissenschaftliche Forschungsanwendungen
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanoneFLY has been used in various scientific studies to investigate its mechanism of action and potential therapeutic applications. It has been shown to exhibit high affinity for the serotonin 5-HT2A receptor, which is involved in the regulation of mood, cognition, and perception. This makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes.
Eigenschaften
Produktname |
[4-(4-Bromo-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone |
|---|---|
Molekularformel |
C20H23BrN2O3 |
Molekulargewicht |
419.3 g/mol |
IUPAC-Name |
[4-[(4-bromophenyl)methyl]piperazin-1-yl]-(3,5-dimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H23BrN2O3/c1-25-18-11-16(12-19(13-18)26-2)20(24)23-9-7-22(8-10-23)14-15-3-5-17(21)6-4-15/h3-6,11-13H,7-10,14H2,1-2H3 |
InChI-Schlüssel |
OOROARLEQSHTLT-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)CC3=CC=C(C=C3)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



methanone](/img/structure/B249096.png)
![1-(2-Chlorobenzyl)-4-[(4-methylphenoxy)acetyl]piperazine](/img/structure/B249097.png)

![1-[4-(1H-indol-3-ylmethyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249101.png)






![(4-Methoxy-phenyl)-[4-(4-phenyl-cyclohexyl)-piperazin-1-yl]-methanone](/img/structure/B249115.png)

![[4-(2,5-Dimethoxy-benzyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B249118.png)
